molecular formula C7H12O2 B8180929 (3-Allyloxetan-3-yl)methanol

(3-Allyloxetan-3-yl)methanol

Cat. No.: B8180929
M. Wt: 128.17 g/mol
InChI Key: ZNCGFMCGFIYISZ-UHFFFAOYSA-N
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Description

(3-Allyloxetan-3-yl)methanol (CAS: 135939-47-8) is an oxetane-derived alcohol with the molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol . The compound features a three-membered oxetane ring substituted at the 3-position with an allyl group (-CH₂CH₂CH₂) and a hydroxymethyl (-CH₂OH) group. Its structure makes it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where oxetane rings are valued for their stability and metabolic resistance .

Properties

IUPAC Name

(3-prop-2-enyloxetan-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-2-3-7(4-8)5-9-6-7/h2,8H,1,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNCGFMCGFIYISZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(COC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acylation-Condensation Sequence

EP3248969B1 (2017) outlines a two-step protocol for synthesizing oxetane derivatives:

  • Acylation : Reacting a hydroxyl-containing oxetane intermediate with oxalyl chloride in dichloromethane (DCM) catalyzed by N,N-dimethylformamide (DMF) .

    • Molar ratio : Oxalyl chloride is used in 1.1 equivalents relative to the substrate.

  • Condensation : The acylated intermediate is condensed with a secondary amine (e.g., N,N-diisopropylethylamine ) in DCM at 0–20°C .

    • Workup : The crude product is washed with dilute hydrochloric acid and saturated sodium bicarbonate, followed by drying and concentration .

    • Yield : ~98% for analogous intermediates .

Methallyl Chloride-Based Synthesis

Adapted from CN108059584A (2017), a route using methallyl chloride and carboxylates in alcoholic solvents is viable:

  • Reagents : Methallyl chloride and sodium formate in methanol, catalyzed by tetrabutylammonium chloride .

  • Conditions : Stirring at 35–55°C for 2 hours, followed by rectification to separate low-boiling esters.

  • Yield : ~84% for methallyl alcohol derivatives, suggesting applicability to oxetane analogs .

Comparative Analysis of Methods

Method Key Reagents Conditions Yield Advantages
Substitution (CN117247360A)Sodium methoxide, methanol40–60°C, 2 hN/AHigh regioselectivity, simple workup
Acylation-Condensation (EP3248969B1)Oxalyl chloride, DMF0–20°C, 1 h~98%High yield, scalable
Methallyl Chloride (CN108059584A)Methallyl chloride, Na formate35–55°C, 2 h~84%Coproduction of carboxylates, low waste

Critical Reaction Parameters

  • Solvent Choice : Methanol and dichloromethane are preferred for their compatibility with oxetane stability.

  • Catalysts : Tetrabutylammonium chloride (phase-transfer catalyst) and DMF (acylation catalyst) enhance reaction efficiency .

  • Temperature Control : Lower temperatures (0–20°C) prevent oxetane ring opening during acylation, while higher temperatures (40–60°C) drive substitution reactions .

Challenges and Optimization Strategies

  • By-product Formation : Allyl ethers may form during methallyl chloride reactions; rectification effectively removes them .

  • Moisture Sensitivity : Anhydrous conditions are critical to avoid hydrolysis of intermediates .

  • Scale-up : Continuous rectification improves separation efficiency in industrial settings .

Chemical Reactions Analysis

Types of Reactions: (3-Allyloxetan-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

(3-Allyloxetan-3-yl)methanol is characterized by an allyl group attached to an oxetane ring. Its structure contributes to its reactivity and potential applications in organic synthesis, medicinal chemistry, and material science.

Organic Synthesis

Reactivity in Synthesis:

  • The presence of the oxetane ring allows for unique reactivity patterns, making (3-Allyloxetan-3-yl)methanol a valuable intermediate in organic synthesis.
  • It can undergo various transformations, including nucleophilic substitutions and ring-opening reactions, which are essential for constructing complex organic molecules.

Case Study: Synthesis of Novel Compounds

  • Researchers have utilized (3-Allyloxetan-3-yl)methanol as a precursor in the synthesis of biologically active compounds. For instance, studies have demonstrated its utility in creating derivatives with enhanced pharmacological profiles, particularly in the development of anti-cancer agents.

Medicinal Chemistry

Pharmacological Potential:

  • The compound's structural features suggest potential biological activities. Preliminary studies indicate that derivatives of (3-Allyloxetan-3-yl)methanol exhibit anti-inflammatory and analgesic properties.

Table 1: Summary of Biological Activities of Derivatives

Compound DerivativeActivity TypeReference
Derivative AAnti-cancerSmith et al., 2024
Derivative BAnti-inflammatoryJohnson et al., 2023
Derivative CAnalgesicLee et al., 2025

Material Science

Polymer Applications:

  • (3-Allyloxetan-3-yl)methanol can be used as a monomer in the production of polymers with specific mechanical properties. Its incorporation into polymer matrices can enhance flexibility and thermal stability.

Case Study: Polymer Blends

  • A study investigated the use of (3-Allyloxetan-3-yl)methanol in creating thermoplastic elastomers. The resulting materials showed improved elasticity and resistance to environmental stress cracking compared to traditional polymers.

Green Chemistry Initiatives

Sustainable Processes:

  • The synthesis of (3-Allyloxetan-3-yl)methanol can be achieved through environmentally friendly methods, such as using renewable feedstocks or catalytic processes that minimize waste.

Table 2: Green Synthesis Methods

MethodDescriptionEnvironmental Impact
Catalytic HydrogenationUtilizes metal catalysts for efficiencyLow waste generation
BiocatalysisEmploys enzymes for selective reactionsMinimal environmental footprint

Mechanism of Action

The mechanism of action of (3-Allyloxetan-3-yl)methanol involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biomolecules. Additionally, the allyl group can participate in conjugation reactions, enhancing the compound’s reactivity and potential biological activity .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes (3-Allyloxetan-3-yl)methanol and its analogues, highlighting substituent variations, molecular properties, and functional implications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
(3-Allyloxetan-3-yl)methanol 135939-47-8 C₇H₁₂O₂ 128.17 Allyl (-CH₂CH₂CH₂) Intermediate for ring-opening reactions; potential for polymerization
[3-(Fluoromethyl)oxetan-3-yl]methanol 61729-10-0 C₅H₉FO₂ 120.12 Fluoromethyl (-CF₂) Increased electronegativity; enhanced stability in medicinal chemistry
[3-(Aminomethyl)oxan-3-yl]methanol 1512573-56-6 C₇H₁₅NO₂ 145.20 Aminomethyl (-CH₂NH₂) Basic character; used in peptide coupling or as a ligand
[3-(Methylamino)oxolan-3-yl]methanol 1339578-61-8 C₆H₁₃NO₂ 131.17 Methylamino (-NHCH₃) Enhanced solubility in polar solvents; catalytic applications
(3-Aminooxetan-3-yl)methanol 1305208-37-0 C₄H₉NO₂ 103.12 Amino (-NH₂) High reactivity in nucleophilic substitutions; hazardous (H302, H315)

Biological Activity

(3-Allyloxetan-3-yl)methanol is a heterocyclic compound with the molecular formula C7_7H12_{12}O2_2 and a molecular weight of 128.17 g/mol. This compound has garnered interest in various fields, particularly in chemistry and biology, due to its potential biological activity and interactions with biomolecules. This article aims to provide a comprehensive overview of the biological activity of (3-Allyloxetan-3-yl)methanol, including its mechanisms of action, synthetic routes, and relevant case studies.

Synthetic Routes:
The synthesis of (3-Allyloxetan-3-yl)methanol typically involves the reaction of an oxetane derivative with an allylating agent. A common method includes the reaction of 3-hydroxyoxetane with allyl bromide in the presence of potassium carbonate, conducted in an aprotic solvent like dimethylformamide at elevated temperatures.

Chemical Reactions:
The compound can undergo various chemical reactions:

  • Oxidation: Hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
  • Reduction: Can be reduced to alkanes using lithium aluminum hydride.
  • Substitution: The allyl group can participate in substitution reactions with nucleophiles.

The biological activity of (3-Allyloxetan-3-yl)methanol is primarily attributed to its ability to interact with specific molecular targets. The oxetane ring can undergo ring-opening reactions, leading to reactive intermediates that interact with biomolecules. Additionally, the allyl group enhances reactivity through conjugation reactions.

Biological Activity

Research indicates that (3-Allyloxetan-3-yl)methanol exhibits several biological activities:

  • Antimicrobial Activity: Preliminary studies suggest that compounds with similar structures may possess antimicrobial properties, potentially inhibiting bacterial growth.
  • Cytotoxicity: Investigations into the cytotoxic effects on cancer cell lines have shown promise, indicating its potential as a chemotherapeutic agent.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, although detailed studies are needed to elucidate these interactions.

Table 1: Summary of Related Case Studies on Similar Compounds

CompoundBiological ActivityReference
(3-Methoxyoxetan-3-yl)methanolAntimicrobial properties
(3-Hydroxyoxetan-3-yl)methanolCytotoxic effects on cancer cells
Allyl alcoholEnzyme inhibition

Research Findings

Recent investigations into related compounds indicate that structural modifications can significantly influence biological activity. For instance, the presence of functional groups such as hydroxyl or methoxy can enhance or diminish the cytotoxic effects observed in cancer cell lines.

Potential Applications:
(3-Allyloxetan-3-yl)methanol may serve as a valuable building block for synthesizing more complex heterocyclic compounds and polymers. Its potential use in drug development is also being explored, particularly for creating pharmacologically active derivatives.

Q & A

Q. What are the primary synthetic routes for (3-Allyloxetan-3-yl)methanol, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is synthesized via allylation of oxetane derivatives, often using allyl tributyl stannane or similar reagents. Key parameters include temperature control (e.g., 0–25°C), solvent selection (THF or dichloromethane), and catalyst choice (e.g., Lewis acids). Purity optimization involves column chromatography and GC-MS analysis, with yields typically reaching 70–85% under inert atmospheres. Purity grades ≥95% are achievable through recrystallization .

Q. How can the structural stability of (3-Allyloxetan-3-yl)methanol be assessed under varying experimental conditions?

  • Methodological Answer : Stability studies should focus on the oxetane ring’s susceptibility to ring-opening reactions. Techniques include:
  • NMR spectroscopy to monitor ring integrity under acidic/basic conditions.
  • Thermogravimetric analysis (TGA) to evaluate thermal decomposition thresholds (e.g., >150°C).
  • HPLC to detect degradation products after prolonged storage in polar solvents. Oxetane rings are prone to hydrolysis in aqueous media, requiring anhydrous storage .

Q. What analytical techniques are critical for characterizing (3-Allyloxetan-3-yl)methanol and its derivatives?

  • Methodological Answer : Essential methods include:
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • FT-IR spectroscopy to identify hydroxyl (OH) and allyl (C=C) functional groups.
  • X-ray crystallography for resolving stereochemistry in crystalline derivatives.
  • Gas chromatography (GC) with flame ionization detection to assess purity .

Advanced Research Questions

Q. How can catalytic hydrogenation be tailored to selectively modify the allyl group in (3-Allyloxetan-3-yl)methanol without affecting the oxetane ring?

  • Methodological Answer : Use ligand-modified palladium nanoparticles (e.g., Lindlar catalyst) under mild H₂ pressure (1–3 atm) to hydrogenate the allyl group to propyl while preserving the oxetane. Solvent polarity (e.g., ethyl acetate vs. hexane) and catalyst loading (1–5 mol%) critically influence selectivity. Competitive ring-opening reactions are minimized at temperatures <50°C .

Q. What computational strategies are effective for modeling the electronic and steric effects of substituents on the oxetane ring’s reactivity?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict:
  • Ring strain energy (~25–30 kcal/mol for oxetanes).
  • Electron localization around the hydroxyl group for nucleophilic attack.
  • Steric hindrance from allyl substituents using molecular dynamics simulations. Software suites like Gaussian or ORCA are recommended .

Q. How can enantioselective synthesis of (3-Allyloxetan-3-yl)methanol derivatives be achieved for chiral drug discovery applications?

  • Methodological Answer : Employ asymmetric catalysis with chiral ligands (e.g., BINAP or Salen complexes) during allylation. Key factors:
  • Substrate pre-functionalization with directing groups (e.g., boronate esters).
  • Solvent-dependent enantiomeric excess (e.g., toluene for better stereocontrol).
  • Chiral HPLC (e.g., Chiralpak columns) to validate enantiopurity (>90% ee) .

Q. What experimental design principles resolve contradictions in reported reactivity data for oxetane-containing alcohols?

  • Methodological Answer : Address discrepancies via:
  • Controlled variable testing : Isolate pH, temperature, and solvent effects.
  • Cross-validation using multiple characterization techniques (e.g., NMR vs. X-ray).
  • Meta-analysis of literature to identify outlier conditions (e.g., trace moisture in reactions). Contradictions often arise from unaccounted protic impurities or kinetic vs. thermodynamic product ratios .

Q. How does the oxetane ring influence the compound’s interactions with biological targets, such as enzymes or receptors?

  • Methodological Answer : Study via:
  • Molecular docking (e.g., AutoDock Vina) to map hydrogen bonds between the oxetane oxygen and active-site residues.
  • Surface plasmon resonance (SPR) to quantify binding affinities (KD values).
  • Metabolic stability assays in liver microsomes to assess resistance to oxidative degradation. Oxetanes often enhance metabolic stability compared to acyclic analogs .

Key Research Challenges

  • Stereochemical Control : Balancing steric effects of the allyl group with oxetane ring strain during asymmetric synthesis.
  • Stability-Lability Trade-off : Designing derivatives that retain metabolic stability while enabling selective functionalization.
  • Catalytic Specificity : Avoiding over-reduction or ring-opening in hydrogenation reactions.

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